8-Fluoroquinoline-3-carboxamide
Overview
Description
8-Fluoroquinoline-3-carboxamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 8-Fluoroquinoline-3-carboxamide are bacterial enzymes involved in DNA replication, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth and replication, making them ideal targets for antimicrobial drugs .
Mode of Action
This compound interacts with its targets by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the replication fork and thereby inhibiting DNA replication .
Biochemical Pathways
The action of this compound affects the biochemical pathway of DNA synthesis in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, leading to the cessation of bacterial growth and replication .
Pharmacokinetics
Fluoroquinolones, a class of compounds to which this compound belongs, are known for their high oral bioavailability and large volume of distribution . These properties suggest that this compound may also exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. By disrupting DNA synthesis, the compound prevents bacteria from multiplying, thereby helping to control bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen species can potentially enhance the phototoxic effects of fluoroquinolones . .
Biochemical Analysis
Biochemical Properties
8-Fluoroquinoline-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. By inhibiting DNA gyrase, this compound disrupts bacterial DNA synthesis, leading to antibacterial effects . Additionally, this compound has been shown to interact with natural killer cells and dendritic cells, enhancing their immunoregulatory functions . These interactions highlight the compound’s potential in modulating immune responses and combating infections.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound inhibits DNA gyrase, leading to the disruption of DNA replication and transcription, ultimately causing cell death . In mammalian cells, this compound has been observed to modulate immune responses by enhancing the activity of natural killer cells and dendritic cells . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism, making the compound a potential candidate for immunotherapy and anti-inflammatory treatments.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the bacterial DNA gyrase enzyme, inhibiting its activity and preventing DNA replication and transcription . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which interferes with the enzyme’s catalytic function. Additionally, this compound has been shown to activate natural killer cells via the aryl hydrocarbon receptor, leading to enhanced immunoregulatory functions . These molecular interactions underscore the compound’s potential as an antibacterial and immunomodulatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to the development of resistance in bacterial populations, necessitating careful monitoring and dosage adjustments. Long-term studies in mammalian cells have demonstrated sustained immunomodulatory effects, with enhanced natural killer cell activity observed over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity, effectively inhibiting bacterial growth and infection . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. In immunomodulatory studies, varying doses of the compound have shown dose-dependent enhancement of natural killer cell activity, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . These metabolic processes are mediated by cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to DNA synthesis and immune regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into bacterial cells via porin channels, allowing it to reach its target enzyme, DNA gyrase . In mammalian cells, this compound is distributed to various tissues, with higher concentrations observed in the liver and kidneys . The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. In bacterial cells, the compound localizes to the cytoplasm, where it interacts with DNA gyrase and inhibits DNA replication . In mammalian cells, this compound has been observed to localize to the cytoplasm and nucleus, where it modulates immune responses and gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-3-carboxamide typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in quinoline with a fluoride ion. This can be achieved through reactions involving reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and conditions required for efficient and safe synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: KF or CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of quinoline-3-carboxamide derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antimicrobial and anticancer agents.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes
Comparison with Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: Another fluoroquinolone with enhanced activity against Gram-positive bacteria.
Levofloxacin: Known for its broad-spectrum antibacterial activity
Uniqueness: 8-Fluoroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 8-position enhances its stability and activity compared to other quinoline derivatives .
Properties
IUPAC Name |
8-fluoroquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKIYTZHVIMBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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